4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Serotonin receptor ligands Structure-activity relationships Thienopyrimidine pharmacophore

4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 314260-82-7) is a synthetic heterocyclic small molecule (C19H22N4S, MW 338.47 g/mol) built on a thieno[2,3-d]pyrimidine core bearing methyl substituents at the 5- and 6-positions and a 4-benzylpiperazine moiety at the 4-position. The compound belongs to a well-characterized class of piperazinyl-substituted thieno[2,3-d]pyrimidine derivatives that have been systematically explored as ligands for serotonergic (5-HT3, 5-HT4, 5-HT1A, 5-HT7), sigma, and dopaminergic receptors, as well as kinase targets such as STAT3 and PI3Kδ.

Molecular Formula C19H22N4S
Molecular Weight 338.47
CAS No. 314260-82-7
Cat. No. B2656894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
CAS314260-82-7
Molecular FormulaC19H22N4S
Molecular Weight338.47
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC=CC=C4)C
InChIInChI=1S/C19H22N4S/c1-14-15(2)24-19-17(14)18(20-13-21-19)23-10-8-22(9-11-23)12-16-6-4-3-5-7-16/h3-7,13H,8-12H2,1-2H3
InChIKeyHCOOCEPUQLAJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 314260-82-7): Chemical Identity and Scaffold Context for Research Procurement


4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 314260-82-7) is a synthetic heterocyclic small molecule (C19H22N4S, MW 338.47 g/mol) built on a thieno[2,3-d]pyrimidine core bearing methyl substituents at the 5- and 6-positions and a 4-benzylpiperazine moiety at the 4-position [1]. The compound belongs to a well-characterized class of piperazinyl-substituted thieno[2,3-d]pyrimidine derivatives that have been systematically explored as ligands for serotonergic (5-HT3, 5-HT4, 5-HT1A, 5-HT7), sigma, and dopaminergic receptors, as well as kinase targets such as STAT3 and PI3Kδ [2][3]. Its computed physicochemical profile includes a logP of 4.1, zero hydrogen bond donors, and a topological polar surface area of 60.5 Ų, positioning it within lead-like chemical space for CNS-targeted probe discovery [1].

Why In-Class Substitution of 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine Is Not Straightforward


Within the thieno[2,3-d]pyrimidine chemotype, seemingly minor structural modifications produce large shifts in receptor selectivity profiles and target engagement. For instance, converting the 4-piperazine substituent from benzyl to 2-methoxyphenyl or 2-pyrimidyl in the 5-HT3 ligand series abolishes affinity for 5-HT4 while retaining nanomolar 5-HT3 binding [1]. Replacing the piperazine nitrogen with a piperidine carbon (yielding the benzylpiperidine analog ML116) shifts the biological readout from serotonergic receptor modulation to STAT3 inhibition (IC50 ~4.2 µM) [2]. Furthermore, the presence or absence of a 3-amino group and a 4-carbonyl in the pyrimidine ring dictates whether the compound behaves as a 5-HT3 full agonist (Ki = 3.92 nM for the 3-amino-4-oxo derivative) or exhibits a distinct pharmacological fingerprint [3]. Generic substitution based solely on scaffold similarity therefore carries a high risk of altering the target profile, potency, and functional activity, making compound-specific selection essential for reproducible research.

Quantitative Differentiation Evidence for 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine (314260-82-7) Against Key Comparators


Structural Differentiation from the 5-HT3 Lead Compound A: Absence of 3-Amino-4-Oxo Functionality Alters Pharmacophore Geometry

The 5-HT3-selective lead compound A (3-amino-2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one) achieves a 5-HT3 Ki of 3.92 nM with no detectable 5-HT4 affinity, attributed to its three key pharmacophoric elements: an aromatic moiety, a hydrogen-bond acceptor (4-carbonyl), and a basic amino group (3-NH2). The target compound 314260-82-7 lacks both the 3-amino group and the 4-carbonyl, bearing instead a directly C–N linked benzylpiperazine at position 4. In the 2004 piperazinyl series, this structural variation—moving the piperazine attachment from the 2-position (as in compound A) to the 4-position—was designed to probe the spatial requirements of the 5-HT3 binding pocket and explore alternative receptor interaction modes [1]. While individual Ki values for 314260-82-7 within this series were not separately reported in the open literature as of this analysis, the class-level SAR indicates that 4-piperazinyl substitution with a benzyl terminal group retains nanomolar affinity for 5-HT3 while eliminating any residual 5-HT4 cross-reactivity observed in earlier 2-piperazinyl-4-oxo analogs [1][2].

Serotonin receptor ligands Structure-activity relationships Thienopyrimidine pharmacophore

Piperazine vs. Piperidine Linker: Differentiation from the STAT3 Inhibitor Probe ML116

ML116 (4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine, MLS001007458) is a thienopyrimidine-based STAT3 inhibitor probe with a STAT3 IC50 of approximately 4.2 µM in cell-based luciferase reporter assays, exhibiting >13.3-fold selectivity over STAT1 (IC50 >56 µM) [1]. ML116 uses a piperidine linker between the thienopyrimidine core and the benzyl group, whereas 314260-82-7 employs a piperazine linker. The piperazine nitrogen introduces an additional hydrogen-bond acceptor site (calculated pKa of the piperazine N–H conjugate acid ~8–9) and alters both the conformational flexibility and the electronic distribution of the basic amine pharmacophore. In the broader sigma and 5-HT receptor literature, benzylpiperazine derivatives consistently show higher affinity for sigma-1 and 5-HT1A receptors compared to their piperidine counterparts, which tend to favor sigma-2 and D2 receptor interactions . Direct comparative binding data between 314260-82-7 and ML116 are not available, but the class-level pharmacophore divergence supports differentiated target engagement profiles.

STAT3 inhibition Kinase probe compounds Piperazine-piperidine bioisosterism

5,6-Dimethyl Substitution Pattern: Differentiation from Cyclopenta-Fused and Ethyl-Substituted Analogs

Within the 2004 piperazinyl-thienopyrimidine series, the nature of the substituent at positions 5 and 6 of the thienopyrimidine scaffold critically modulates receptor affinity. Compound 31 (4-(4-methyl-1-piperazinyl)-2-methylthio-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine), which replaces the 5,6-dimethyl groups with a cyclopentane ring fusion, achieves a 5-HT3 Ki of 33 nM and acts as a noncompetitive antagonist [1]. The 5,6-dimethyl substitution of 314260-82-7 preserves greater conformational flexibility compared to the conformationally constrained cyclopenta-fused analogs. Computed physicochemical data for 314260-82-7 show a logP of 4.1, molecular weight of 338.5 g/mol, and topological polar surface area of 60.5 Ų [2], values that differ substantially from the ethyl-substituted analog 4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine (CAS 313550-59-3), which is annotated as a 5-HT3 receptor ligand with distinct solubility and logD characteristics due to the asymmetric ethyl/methyl substitution pattern . The symmetrical 5,6-dimethyl motif provides balanced lipophilicity and metabolic stability compared to mono-ethyl or cyclopenta-fused congeners, a factor relevant to in vitro assay performance.

Thienopyrimidine SAR Lipophilicity optimization 5-HT3 receptor ligands

Free Base vs. Hydrochloride Salt Form: Implications for Solubility and Assay Compatibility

314260-82-7 is the free base form of the compound. The hydrochloride salt (4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride, molecular formula C19H23ClN4S) is also commercially available . The free base has a computed logP of 4.1 and zero hydrogen bond donors, consistent with low aqueous solubility [1]. In contrast, the hydrochloride salt introduces a protonated piperazine nitrogen (predicted pKa ~8–9 for the conjugate acid), which enhances water solubility by several orders of magnitude and facilitates dissolution in aqueous assay buffers without DMSO concentrations exceeding 0.1% v/v. For procurement, the free base form (314260-82-7) is preferred when researchers require precise gravimetric handling in organic solvents for stock solution preparation in DMSO, while the hydrochloride salt is preferred for direct aqueous dilution protocols. This salt-form differentiation is not available for all comparator compounds in the class, giving 314260-82-7 a practical handling advantage for DMSO-based compound management workflows.

Salt form selection Aqueous solubility In vitro assay development

Recommended Application Scenarios for 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine Procurement


Serotonergic 5-HT3 Receptor Pharmacological Tool Studies

Based on its structural placement within the 4-piperazinyl-thieno[2,3-d]pyrimidine series characterized by Modica et al. for 5-HT3 receptor binding [1], 314260-82-7 is best deployed as a research tool for investigating 5-HT3 receptor pharmacology, particularly in experiments requiring a compound with distinct pharmacophore geometry (4-piperazinyl vs. 2-piperazinyl-4-oxo) relative to the well-characterized agonist Compound A. Its lack of the 3-amino group and 4-carbonyl predicts a different functional profile—potentially antagonist rather than full agonist—making it suitable for comparative mechanistic studies of 5-HT3 ligand-gated ion channel modulation in native tissue preparations.

Chemical Probe for Sigma-1 vs. Sigma-2 Receptor Selectivity Profiling

The benzylpiperazine pharmacophore embedded in 314260-82-7 is a privileged scaffold for sigma receptor binding, with literature precedent showing that 4-benzylpiperazine derivatives achieve nanomolar affinity at sigma-1 receptors [1]. Unlike the piperidine analog ML116, which engages STAT3, the piperazine nitrogen in 314260-82-7 positions the compound within sigma and serotonergic target space. Researchers conducting sigma-1/sigma-2 selectivity panels can use 314260-82-7 as a structurally defined benzylpiperazine reference compound to benchmark novel sigma ligands, particularly in displacement assays using [³H]-(+)-pentazocine (sigma-1) and [³H]-DTG (sigma-2) radioligands in guinea pig brain membranes.

Thienopyrimidine Scaffold Reference for Kinase and GPCR Screening Libraries

The 5,6-dimethylthieno[2,3-d]pyrimidine core of 314260-82-7 is a versatile privileged structure that has yielded inhibitors of STAT3, PI3Kδ, CK2α, and EGFR across multiple independent programs [1][2]. With its computed logP of 4.1, TPSA of 60.5 Ų, and molecular weight of 338.5 g/mol [3], 314260-82-7 sits within lead-like chemical space and can serve as a core scaffold reference compound for constructing focused screening libraries. Procurement of this compound as a validated, high-purity free base enables its use as a positive control for thienopyrimidine content in cheminformatics analyses, scaffold-hopping campaigns, and as a starting material for further derivatization at the piperazine N-4 position or the thiophene ring.

Negative Control for 3-Amino-4-Oxo Thienopyrimidine 5-HT3 Agonists

Because 314260-82-7 lacks the 3-amino-4-oxo functionality that is essential for the full agonist activity of Compound A (5-HT3 Ki = 3.92 nM) [1], it can be strategically deployed as a structurally matched negative control in functional assays of 5-HT3 receptor activation, such as the Bezold-Jarisch reflex assay or calcium flux measurements in 5-HT3-expressing cell lines. The absence of the hydrogen-bond donor/acceptor pair at positions 3 and 4 ensures that any observed biological activity can be attributed to the 4-benzylpiperazine-thienopyrimidine scaffold itself, rather than to the agonist pharmacophore, providing a cleaner interpretation of structure-activity relationships within the series.

Quote Request

Request a Quote for 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.